molecular formula C15H25BF4N2 B1591372 1,3-Dicyclohexylimidazolium Tetrafluoroborate CAS No. 286014-38-8

1,3-Dicyclohexylimidazolium Tetrafluoroborate

Cat. No. B1591372
M. Wt: 320.18 g/mol
InChI Key: CQHXJIHJFMBBQA-UHFFFAOYSA-N
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Description

1,3-Dicyclohexylimidazolium Tetrafluoroborate is used as an organocatalyst in the catalytic boron conjugate additions to cyclic and acyclic unsaturated carbonyls .


Synthesis Analysis

The synthesis of 1,3-Dicyclohexylimidazolium Tetrafluoroborate involves the reduction of a diimine into a diamine with sodium borohydride in THF, followed by an acidic work-up with aqueous hydrochloric acid .


Molecular Structure Analysis

The molecular formula of 1,3-Dicyclohexylimidazolium Tetrafluoroborate is C15H25BF4N2 . The compound has a molecular weight of 320.18 .


Chemical Reactions Analysis

1,3-Dicyclohexylimidazolium Tetrafluoroborate is used as an organocatalyst in the catalytic boron conjugate additions to cyclic and acyclic unsaturated carbonyls .


Physical And Chemical Properties Analysis

1,3-Dicyclohexylimidazolium Tetrafluoroborate is a white to pale cream solid . It has a melting point of 171-175 °C . The elemental analysis shows that the carbon content is between 54.02 - 58.52% .

Scientific Research Applications

Microemulsions and Phase Behavior

Ionic liquids, including 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), have been used to prepare microemulsions with nano-sized polar domains. These systems have been characterized by phase behavior, conductivity measurements, and dynamic light scattering, indicating their potential in creating novel nanostructured materials (Gao et al., 2004).

Properties of Binary Mixtures

Research on binary mixtures of tetrafluoroborate and dicyanamide salts of 1-N-ethyl-3-N-methylimidazolium has shown ideal mixing behavior in terms of viscosity and molar volume. These findings suggest the smooth structural change in mixtures, impacting the development of advanced materials and solvents (Stoppa, Buchner, & Hefter, 2010).

Solar Energy Applications

The ionic liquid 1-ethyl-3-methylimidazolium tetracyanoborate was utilized in a thiolate/disulfide ionic liquid electrolyte for dye-sensitized solar cells (DSCs), showing better performance than traditional electrolytes, indicating the potential for greener and more efficient solar cells (Tian et al., 2011).

Fuel Cell Electrolytes

Non-Bronsted acid-base room temperature ionic liquids like 1-n-butyl-3-methylimidazolium tetrafluoroborate (BMI.BF4) have been identified as outstanding electrolytes for fuel cells, achieving high cell efficiency. This highlights their potential in creating more sustainable and efficient fuel cell technologies (Souza et al., 2003).

Green Chemistry and Catalysis

Ionic liquids have been used as green, recyclable media for various organic reactions and catalytic processes, enhancing reaction rates and yields while reducing environmental impact. For example, ionic liquids facilitate nucleophilic substitution reactions and can be employed in two-phase catalytic hydrogenation reactions, offering a sustainable alternative to traditional solvents (Liu, Chen, & Zheng, 2003) (Suarez et al., 1996).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,3-dicyclohexylimidazol-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N2.BF4/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;2-1(3,4)5/h11-15H,1-10H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHXJIHJFMBBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CCC(CC1)N2C=C[N+](=C2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584798
Record name 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate

CAS RN

286014-38-8
Record name 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dicyclohexylimidazolium Tetrafluoroborate
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1,3-Dicyclohexylimidazolium Tetrafluoroborate
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1,3-Dicyclohexylimidazolium Tetrafluoroborate
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1,3-Dicyclohexylimidazolium Tetrafluoroborate
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1,3-Dicyclohexylimidazolium Tetrafluoroborate
Reactant of Route 6
1,3-Dicyclohexylimidazolium Tetrafluoroborate

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